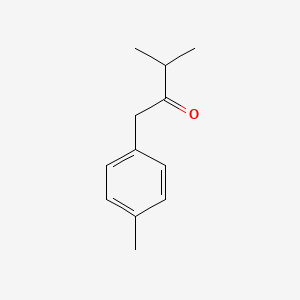

3-Methyl-1-(4-methylphenyl)butan-2-one

Description

Context and Significance within Contemporary Organic Chemistry

3-Methyl-1-(4-methylphenyl)butan-2-one, an organic compound featuring a butanone backbone substituted with a methyl group and a para-methylphenyl group, serves as a notable intermediate in synthetic chemistry. smolecule.com Its significance lies in the reactivity endowed by its functional groups: a ketone carbonyl and an aromatic ring. The ketone group can undergo reduction to form corresponding alcohols or oxidation to yield carboxylic acids. smolecule.com Meanwhile, the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. smolecule.com

The structural motif of an aromatic ketone is prevalent in many biologically active molecules and functional materials. Consequently, this compound and its derivatives are considered valuable precursors in the synthesis of more complex chemical entities. smolecule.com Its utility is explored in the pharmaceutical sector as a potential building block for the development of new therapeutic agents, leveraging the biological activities often associated with structurally similar compounds. smolecule.com Furthermore, its aromatic nature makes it a candidate for applications in the fragrance industry. smolecule.com The compound's versatility as a synthetic intermediate underscores its importance in the broader landscape of organic synthesis.

Structural Characteristics and Chirality Considerations

The molecular formula of this compound is C12H16O. nih.gov Its structure consists of a four-carbon butanone chain with a carbonyl group at the second position. A methyl group is attached to the third carbon, and a 4-methylphenyl (p-tolyl) group is attached to the first carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C12H16O nih.gov |

| Molecular Weight | 176.25 g/mol nih.gov |

| CAS Number | 65248-52-4 nih.gov |

| SMILES | CC1=CC=C(C=C1)CC(=O)C(C)C nih.gov |

| InChI Key | RUTLCLHEAOPMKT-UHFFFAOYSA-N nih.gov |

A critical aspect of the molecule's structure is the presence of a stereocenter at the third carbon atom (C3), the carbon bearing the isopropyl group's methyl substituent. This chirality means that this compound can exist as a pair of enantiomers, (R)- and (S)-isomers. The spatial arrangement of the substituents around this chiral center can significantly influence the compound's biological activity and its interaction with other chiral molecules. The synthesis and separation of individual enantiomers are important areas of research, as different stereoisomers of a compound often exhibit distinct pharmacological and olfactory properties. researchgate.net For instance, studies on the related compound 3-hydroxy-4-phenyl-2-butanone have shown that its (R)- and (S)-isomers possess markedly different odors. researchgate.net

Overview of Current Research Trajectories

Current research involving this compound and structurally related ketones is multifaceted. One primary avenue of investigation is its application as a synthon for more elaborate molecules. The chemical reactivity of both the ketone functional group and the aromatic ring allows for a variety of transformations, making it a versatile starting material for multi-step syntheses. smolecule.com

Research into compounds with similar enone structures has indicated potential for biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This suggests a promising trajectory for medicinal chemistry research, where derivatives of this compound could be synthesized and screened for therapeutic potential.

Furthermore, the synthesis of this compound and its analogs is a subject of ongoing interest. Methodologies such as Friedel-Crafts acylation and aldol (B89426) condensation are common strategies for constructing such molecules. smolecule.comontosight.ai For example, a patented method for a related compound, 3-methyl-4-phenyl-2-butanone, involves an acid-catalyzed reaction between 2-butanone (B6335102) and benzaldehyde, followed by reduction. google.com The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of these chiral ketones remains a significant goal in academic and industrial research. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)12(13)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTLCLHEAOPMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051522 | |

| Record name | p-Tolyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-93-5 | |

| Record name | p-Tolyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Methyl 1 4 Methylphenyl Butan 2 One

Classical and Contemporary Synthetic Pathways

Traditional and modern organic synthesis offer several reliable routes to 3-Methyl-1-(4-methylphenyl)butan-2-one. These methods include electrophilic aromatic substitution, condensation reactions, and subsequent reduction techniques.

Friedel-Crafts Acylation Strategies

A primary and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. nih.gov For the synthesis of this compound, this strategy employs toluene (B28343) as the aromatic substrate and isovaleryl chloride (3-methylbutanoyl chloride) as the acylating agent.

The reaction is typically catalyzed by aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. khanacademy.org The acylium ion is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing group; however, due to steric hindrance, the acylation predominantly occurs at the para position, yielding the desired 4-substituted product. libretexts.org

The general reaction is as follows:

Toluene + Isovaleryl Chloride --(AlCl₃)--> this compound + HCl

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value/Condition |

| Aromatic Substrate | Toluene |

| Acylating Agent | Isovaleryl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or Carbon Disulfide |

| Temperature | 0 °C to room temperature |

| Work-up | Aqueous acid wash |

Key advantages of this method include its directness and the use of readily available starting materials. However, the reaction requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste, and the catalyst is sensitive to moisture. scribd.com

Aldol (B89426) Condensation Variants and Related Carbon-Carbon Bond Forming Reactions

An alternative synthetic route involves a two-step process beginning with an aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. byjus.com This pathway would first construct an α,β-unsaturated ketone, which is subsequently reduced to the target saturated ketone.

Specifically, 4-methylbenzaldehyde (B123495) can be reacted with 3-methyl-2-butanone (B44728) in the presence of a base (like sodium hydroxide) or acid catalyst. The enolate of 3-methyl-2-butanone acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the conjugated enone, 3-methyl-1-(4-methylphenyl)but-2-en-1-one. google.com

A preparation method for a similar compound, 3-methyl-4-phenyl-2-butanone, has been detailed in the patent literature, which can be adapted for this synthesis. google.com

Step 1: Aldol Condensation 4-Methylbenzaldehyde + 3-Methyl-2-butanone --(Catalyst)--> 3-Methyl-1-(4-methylphenyl)but-2-en-1-one + H₂O

This initial condensation step creates the necessary carbon skeleton and the ketone functional group in a conjugated system, primed for the subsequent hydrogenation.

Hydrogenation Approaches for Carbonyl Compounds

Following the aldol condensation, the resulting α,β-unsaturated ketone, 3-methyl-1-(4-methylphenyl)but-2-en-1-one, must be reduced to the target compound. This is typically achieved through catalytic hydrogenation. This process selectively reduces the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic ring.

Commonly, a heterogeneous catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas. google.com The reaction is carried out in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran, under controlled temperature and pressure.

Step 2: Catalytic Hydrogenation 3-Methyl-1-(4-methylphenyl)but-2-en-1-one + H₂ --(Pd/C)--> this compound

This two-step approach, combining aldol condensation and hydrogenation, offers a versatile alternative to Friedel-Crafts acylation, particularly when direct acylation might be problematic due to substrate sensitivity or regioselectivity issues.

Table 2: Two-Step Synthesis via Aldol Condensation and Hydrogenation (Adapted from CN101343220A)

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) |

| 1. Condensation | 4-Methylbenzaldehyde, 3-Methyl-2-butanone | Acid (e.g., HCl, H₂SO₄) | None | 50-80 | N/A | 2-5 |

| 2. Hydrogenation | 3-Methyl-1-(4-methylphenyl)but-2-en-1-one, H₂ | 5% Pd/C | Tetrahydrofuran | 20-50 | 0.4-0.5 | 4-5 |

Development of Advanced Synthetic Protocols

Ongoing research in organic synthesis focuses on developing more efficient, selective, and sustainable methods. This includes the exploration of novel catalysts, asymmetric approaches, and the optimization of reaction conditions for industrial-scale production.

Catalytic and Asymmetric Synthesis Investigations

The development of catalytic and asymmetric methods for the synthesis of this compound is an area of significant interest, particularly for applications requiring enantiomerically pure compounds. As the target molecule contains a chiral center at the 3-position, asymmetric synthesis would allow for the selective production of one enantiomer.

Potential asymmetric strategies include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of the precursor, 3-methyl-1-(4-methylphenyl)but-2-en-1-one, using chiral transition metal catalysts (e.g., based on rhodium or ruthenium with chiral ligands) could provide access to enantiomerically enriched this compound.

Chiral Lewis Acid-Catalyzed Friedel-Crafts Acylation: The use of chiral Lewis acids in the Friedel-Crafts acylation could, in principle, induce enantioselectivity in the product. However, this approach is often challenging and may result in lower enantiomeric excesses compared to other methods.

Catalytic Asymmetric Aldol Reactions: The initial aldol condensation could be performed under asymmetric conditions using chiral catalysts to set the stereocenter, which would then be carried through the hydrogenation step.

These advanced catalytic methods offer the potential for highly efficient and selective syntheses, reducing waste and providing access to specific stereoisomers of the target compound.

Optimization of Reaction Conditions and Yields for Scalability in Organic Synthesis

For the practical application of any synthetic route, especially in industrial settings, optimization of reaction conditions to maximize yield, minimize waste, and ensure scalability is crucial. researchgate.netbohrium.com

For the Friedel-Crafts acylation route, optimization would involve:

Catalyst Screening: Investigating alternative Lewis acids or solid acid catalysts to reduce catalyst loading and improve ease of separation.

Solvent Selection: Choosing environmentally benign and easily recoverable solvents.

Temperature and Time Control: Fine-tuning the reaction temperature and duration to maximize conversion while minimizing side reactions. acs.org

For the aldol condensation and hydrogenation pathway, scalability has been addressed in the patent literature. google.com Optimization efforts would focus on:

Catalyst Efficiency and Reusability: The Pd/C catalyst used for hydrogenation is efficient, and its recovery and reuse are important for cost-effective, large-scale production.

Process Integration: Developing a "one-pot" or telescoped reaction sequence where the aldol condensation and hydrogenation are performed in succession without extensive purification of the intermediate can significantly improve process efficiency.

Purification Methods: Establishing robust and scalable purification protocols, such as distillation or crystallization, to obtain the final product with high purity.

By systematically optimizing these parameters, the synthesis of this compound can be made more economical, environmentally friendly, and suitable for large-scale industrial production.

Mechanistic Elucidation of Synthetic Reactions

The formation of this compound proceeds through two distinct reaction mechanisms: an acid-catalyzed aldol condensation and a subsequent catalytic hydrogenation.

Step 1: Acid-Catalyzed Aldol Condensation

The initial step of the synthesis is the acid-catalyzed aldol condensation between p-tolualdehyde and 2-butanone (B6335102). The mechanism can be described as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-butanone by the acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon.

Enolization: The protonated 2-butanone then undergoes tautomerization to its enol form. This is the rate-determining step of the reaction.

Nucleophilic Attack: The enol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated p-tolualdehyde.

Deprotonation and Dehydration: The resulting intermediate is deprotonated to form an aldol addition product. This aldol adduct readily undergoes acid-catalyzed dehydration to yield the more stable α,β-unsaturated ketone, 3-methyl-1-(4-methylphenyl)but-1-en-2-one. The formation of the conjugated system provides the driving force for this dehydration.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond in the α,β-unsaturated ketone intermediate. This is typically achieved through catalytic hydrogenation.

Adsorption: Both the α,β-unsaturated ketone and molecular hydrogen are adsorbed onto the surface of a heterogeneous catalyst, commonly palladium on carbon (Pd/C).

Hydrogen Addition: The adsorbed hydrogen atoms are transferred to the adsorbed alkene. The addition of hydrogen occurs in a stepwise manner to the two carbons of the double bond.

Desorption: Once the double bond is saturated, the final product, this compound, desorbs from the catalyst surface.

This two-step synthetic approach provides an efficient route to this compound. The reaction conditions for each step can be optimized to maximize the yield and purity of the final product.

Table of Reaction Parameters for the Synthesis of this compound

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) |

| 1. Aldol Condensation | p-Tolualdehyde, 2-Butanone | Concentrated HCl or H₂SO₄ | None | 50 - 80 | Atmospheric | 2 - 5 |

| 2. Catalytic Hydrogenation | 3-Methyl-1-(4-methylphenyl)but-1-en-2-one, H₂ | 5% Pd/C | Tetrahydrofuran or Methanol | 20 - 50 | 0.4 - 0.5 | 4 - 5 |

Reactivity and Chemical Transformations of 3 Methyl 1 4 Methylphenyl Butan 2 One

Chemical Behavior of the Ketone Functional Group

The carbonyl group (C=O) is the primary site for a variety of reactions, including oxidation, reduction, and nucleophilic addition, making it a versatile handle for synthetic modifications.

The ketone functional group in 3-Methyl-1-(4-methylphenyl)butan-2-one is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For instance, vigorous oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of carboxylic acids. smolecule.com The expected products from such a reaction would be 4-methylbenzoic acid and 2-methylpropanoic acid, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

The ketone group is readily reduced to a secondary alcohol. smolecule.com This transformation can be efficiently achieved using various reducing agents, most commonly metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comncert.nic.in The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. This process yields the corresponding secondary alcohol, 3-Methyl-1-(4-methylphenyl)butan-2-ol.

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 3-Methyl-1-(4-methylphenyl)butan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Methyl-1-(4-methylphenyl)butan-2-ol |

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. smolecule.com A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone to form a tertiary alcohol after acidic workup. ncert.nic.in The reaction proceeds via the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product. This reaction provides a powerful method for forming new carbon-carbon bonds.

| Grignard Reagent | Final Product (after hydrolysis) |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2,3-Dimethyl-1-(4-methylphenyl)butan-2-ol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-Ethyl-2-methyl-1-(4-methylphenyl)pentan-2-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 2-Methyl-1-(4-methylphenyl)-2-phenylbutan-2-ol |

Aromatic System Reactivity of the Methylphenyl Moiety

The 4-methylphenyl group, also known as a p-tolyl group, is an activated aromatic system that can undergo electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The methyl group (-CH₃) is an activating, ortho-, para-directing substituent. Since the para position is occupied by the butanone side chain, incoming electrophiles will be directed to the ortho positions (C2 and C6) of the phenyl ring. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen. youtube.com

Friedel-Crafts Alkylation/Acylation: These reactions, catalyzed by strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), introduce alkyl or acyl groups to the aromatic ring, respectively. wikipedia.org

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Methyl-1-(2-nitro-4-methylphenyl)butan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-methylphenyl)-3-methylbutan-2-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-methylphenyl)-3-methylbutan-2-one |

Formation of Novel Derivatives and Analogs

The reactivity at both the ketone and the aromatic ring allows for the synthesis of a wide array of new derivatives. Beyond the fundamental reactions described, more complex transformations can be envisioned. For example, condensation of the ketone with primary amines or their derivatives can yield imines or enamines. Reaction with hydroxylamine (B1172632) would produce the corresponding oxime, this compound oxime, which can be further reduced to the primary amine, 3-Methyl-1-(4-methylphenyl)butan-2-amine. researchgate.net These derivatives serve as building blocks for more complex molecular architectures.

Design and Synthesis of Functionalized Derivatives

This compound, an aryl alkyl ketone, serves as a valuable starting material for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. nih.govresearchgate.net The presence of the carbonyl group, the α-protons, and the activated aromatic ring provides multiple sites for chemical modification, allowing for the design and synthesis of diverse derivatives.

A primary strategy involves leveraging the ketone functionality to build heterocyclic rings, which are prominent scaffolds in medicinal chemistry. nih.gov Aryl ketones are known precursors for synthesizing nitrogen-containing heterocycles such as quinolines and quinazolinones. researchgate.netmdpi.com For example, a common pathway to quinolines involves the reaction of an α,β-unsaturated ketone (which can be formed from the parent ketone) with an amine. mdpi.com

Another synthetic route involves the intramolecular α-arylation of the ketone's enolate anion. acs.org This method allows for the creation of benzo-fused heterocyclic systems, where a new ring is fused to the existing p-tolyl group. This process typically involves a two-step sequence: first, attaching a side chain containing a haloarene to the ketone, and second, inducing an intramolecular cyclization via a photostimulated SRN1 reaction. acs.org

Furthermore, the carbonyl group can be transformed to design derivatives with altered electronic and steric properties. For instance, conversion to an aryl vinyl ketone through a Mannich reaction followed by elimination creates a valuable Michael acceptor, ready to react with various nucleophiles to introduce new functional groups. mdpi.com The homologation of aryl ketones, a process that extends the carbon chain, can be achieved through palladium-catalyzed reactions with alkenols, leading to longer-chain ketones and aldehydes. nih.gov

The following table summarizes potential synthetic transformations for creating functionalized derivatives from the parent ketone.

| Derivative Class | Synthetic Strategy | Key Reagents/Conditions | Potential Functionalization |

| Heterocycles (e.g., Quinolines) | Condensation/Cyclization | Amine, Acid/Base Catalyst | Introduction of N-heterocyclic core |

| Benzo-fused Rings | Intramolecular α-Arylation | Linker with Haloarene, Photostimulation, Base (e.g., t-BuOK) | Creation of polycyclic structures |

| α,β-Unsaturated Ketones | Mannich Reaction & Elimination | Paraformaldehyde, Dimethylamine, Heat | Formation of a reactive Michael acceptor |

| Homologated Ketones/Aldehydes | Palladium-catalyzed Redox-Relay | Alkenol, Pd Catalyst, Ligand | Carbon chain extension |

| Substituted Thiophenes | Gewald Reaction | Elemental Sulfur, Amine, Cyanomethylene reagent | Synthesis of highly substituted thiophenes researchgate.net |

These examples demonstrate that the structural framework of this compound provides a robust platform for the design and synthesis of a variety of functionalized molecules with potential applications in materials science and pharmacology.

Structure-Reactivity Relationships in Derivatives of this compound

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to either the aromatic ring or the alkyl chain can significantly alter the compound's electronic and steric properties, thereby influencing reaction outcomes and rates. While specific studies on this exact molecule are limited, well-established principles of physical organic chemistry allow for the prediction of structure-reactivity relationships.

Electronic Effects: The p-tolyl group contains a methyl substituent, which is weakly electron-donating. Introducing different substituents in its place would modulate the reactivity of both the aromatic ring and the carbonyl group.

Electron-Donating Groups (EDGs): Adding further EDGs (e.g., methoxy, -OCH₃) to the aromatic ring would increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. However, this increased electron density would slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack at that site.

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs (e.g., nitro, -NO₂; halogen, -Cl) would make the aromatic ring less reactive towards electrophiles. Simultaneously, these groups would increase the partial positive charge on the carbonyl carbon, making it a better electrophile and accelerating the rate of nucleophilic addition reactions.

Steric Effects: The isobutyl group attached to the carbonyl function presents a moderate level of steric hindrance. Changes to this group would impact the accessibility of the carbonyl carbon and the adjacent α-protons. For instance, replacing the isobutyl group with a more bulky tert-butyl group would significantly hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance also plays a crucial role in determining the regioselectivity of enolate formation, a key step in many reactions. youtube.com

A structure-activity relationship (SAR) study on a series of derivatives would typically involve synthesizing analogs with systematic variations and measuring their reactivity in a standardized assay. For example, in studies of chalcones and benzophenones, the introduction of different substituents on the aromatic rings was shown to have a profound impact on their biological activity and potency as enzyme inhibitors. mdpi.comimc.ac.at This principle applies directly to the chemical reactivity of this compound derivatives.

| Structural Modification | Predicted Effect on Reactivity |

| Add EWG (e.g., -NO₂) to p-tolyl ring | Increases carbonyl electrophilicity; Decreases aromatic ring reactivity toward electrophiles. |

| Add EDG (e.g., -OCH₃) to p-tolyl ring | Decreases carbonyl electrophilicity; Increases aromatic ring reactivity toward electrophiles. |

| Increase steric bulk of alkyl group | Hinders nucleophilic attack at carbonyl; Influences regioselectivity of enolate formation. |

| Replace p-tolyl with naphthyl group | Increases π-system; Potentially alters reaction pathways and product stability. |

Kinetic and Thermodynamic Studies of Reaction Pathways

The reaction pathways of this compound, an unsymmetrical ketone, are governed by the principles of kinetic and thermodynamic control. This is particularly evident in reactions involving the formation of an enolate intermediate, such as α-alkylation.

The ketone possesses two different α-carbons from which a proton can be abstracted to form an enolate. Abstraction of a proton from the methyl group (C1) leads to one enolate, while abstraction from the methine group (C3) leads to the more substituted, and therefore more stable, "thermodynamic" enolate. The less substituted enolate is typically formed faster and is referred to as the "kinetic" enolate. youtube.comlibretexts.org

The choice of reaction conditions dictates which product will predominate:

Kinetic Control: This regime favors the product that is formed fastest. It is achieved by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). libretexts.orglibretexts.org The bulky base preferentially removes the more accessible, less hindered proton, and the low temperature prevents the reaction from reaching equilibrium, thus trapping the kinetic product.

Thermodynamic Control: This regime favors the most stable product. It is achieved using a strong, non-hindered base (like potassium hydride, KH, or sodium ethoxide) at higher temperatures (e.g., room temperature). libretexts.orglibretexts.org These conditions allow the deprotonation reaction to be reversible. The system eventually reaches equilibrium, which favors the more stable, more substituted thermodynamic enolate.

The table below illustrates the expected outcomes for the α-alkylation of the parent ketone under different control regimes.

| Control Type | Reaction Conditions | Intermediate Formed | Major Alkylation Product |

| Kinetic | LDA, THF, -78 °C | Less substituted enolate (at C1) | Alkylation occurs on the CH₂ group adjacent to the aryl ring. |

| Thermodynamic | KH or NaOEt, EtOH, Room Temp. | More substituted enolate (at C3) | Alkylation occurs on the CH group of the isobutyl moiety. |

While specific rate constants and activation energies for reactions involving this compound are not readily found in the literature, theoretical studies on similar systems, such as the photoenolization of ortho-alkyl acetophenones, provide insight into the thermodynamics of such transformations. These studies compare the relative stabilities of intermediates and the energy barriers for steps like 1,5-hydrogen atom transfer, which can be a key process in certain photochemical reactions of ketones. acs.org The formation of ketones via palladium-catalyzed acylation has also been studied from a kinetic and thermodynamic perspective, revealing facile pathways for product formation once key intermediates are generated. mdpi.com Such computational and experimental studies on analogous aryl ketones are essential for predicting and understanding the reaction dynamics of this compound.

Theoretical and Computational Investigations of 3 Methyl 1 4 Methylphenyl Butan 2 One

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Optimized Geometries and Conformational Analysis

A crucial first step in the computational study of a molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. For a flexible molecule like 3-Methyl-1-(4-methylphenyl)butan-2-one, which has several rotatable single bonds, multiple low-energy conformations may exist.

Conformational analysis involves a systematic search for these different spatial arrangements of the atoms. This is typically achieved by rotating the molecule around its single bonds and calculating the potential energy of each resulting conformation. The conformations corresponding to energy minima on the potential energy surface are identified as stable conformers. The results of such an analysis would reveal the preferred spatial orientation of the 4-methylphenyl group relative to the butan-2-one moiety, as well as the orientation of the isopropyl group.

Table 4.1.1: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 65.2 |

| 2 | 180 | 1.25 | 20.5 |

| 3 | -60 | 0.98 | 14.3 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure and Charge Distribution Analysis

Once the optimized geometries are obtained, quantum chemical calculations can provide detailed insights into the electronic structure of this compound. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This information would highlight the electrophilic and nucleophilic centers within the molecule. For instance, the carbonyl carbon atom is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, while the carbonyl oxygen would have a partial negative charge. The charge distribution across the aromatic ring would also be of interest, revealing the electronic influence of the methyl and the butan-2-one substituents.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of how a molecule like this compound would behave in a condensed phase, such as in a solvent or in its solid state.

These simulations can be used to investigate intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions between molecules of this compound or with solvent molecules. The results of MD simulations can provide insights into properties like solubility, viscosity, and diffusion coefficients.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, computational modeling could be used to study a variety of reactions, such as its oxidation, reduction, or its behavior in acid- or base-catalyzed reactions. The calculated activation energies, which are the energy barriers that must be overcome for a reaction to occur, can provide a quantitative measure of the reaction rate.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, these predictions could include:

Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities would predict the positions of the absorption bands in the IR spectrum. This would be particularly useful for identifying the characteristic carbonyl (C=O) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 4.4.1: Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value |

| IR (C=O stretch) | 1715 cm⁻¹ |

| ¹H NMR (CH₃-phenyl) | 2.35 ppm |

| ¹³C NMR (C=O) | 210.5 ppm |

| UV-Vis (λₘₐₓ) | 265 nm |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The location of the HOMO would indicate the most nucleophilic sites, while the location of the LUMO would indicate the most electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 4.5.1: Hypothetical FMO Analysis Data

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.65 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Profiling

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for predicting and understanding a molecule's reactive behavior by identifying electron-rich and electron-poor regions. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential, often colored red, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Intermediate potential regions are often colored in green.

For this compound, the MEP map would highlight several key reactive features:

Negative Potential Region: The most significant region of negative potential is expected to be localized around the oxygen atom of the carbonyl group (C=O). This high electron density makes the oxygen atom a primary site for interactions with electrophiles and a hydrogen bond acceptor.

Positive Potential Regions: Positive potential is anticipated to be concentrated around the hydrogen atoms of the molecule, particularly those on the methyl and methylene (B1212753) groups adjacent to the electron-withdrawing carbonyl and phenyl groups. These areas are potential sites for nucleophilic interaction.

Aromatic Ring: The π-electron cloud of the 4-methylphenyl (p-tolyl) group would also influence the MEP map, creating a region of negative potential above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution.

This analysis allows for a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Inferred Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (O) | Most Negative (Vmin) | Red | Site for Electrophilic Attack / H-Bonding |

| Aromatic Ring (π-system) | Negative | Yellow/Orange | Susceptible to Electrophiles |

| Hydrogens on Alkyl Chain | Positive (Vmax) | Blue | Site for Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation. wikipedia.orgq-chem.com This method is particularly valuable for quantifying intramolecular interactions that contribute to molecular stability.

In the case of this compound, NBO analysis would be expected to reveal several key stabilizing interactions:

Hyperconjugation: Significant hyperconjugative interactions would likely be observed. These include the delocalization of electron density from the C-H and C-C sigma (σ) bonds of the alkyl groups into the antibonding pi (π) orbital of the carbonyl group. This σ → π interaction helps to stabilize the electron-deficient carbonyl carbon.

Aromatic System Interactions: Delocalization between the p-orbitals of the phenyl ring and the adjacent methylene bridge would contribute to the stability of the molecule. Furthermore, interactions between the filled π orbitals of the ring (donors) and the empty antibonding orbitals of adjacent sigma bonds (acceptors) would be present.

Lone Pair Delocalization: The lone pairs on the carbonyl oxygen atom can act as donors, delocalizing into the antibonding sigma (σ) orbitals of adjacent C-C bonds (n → σ), further stabilizing the molecule.

By quantifying these delocalization energies, NBO analysis provides a detailed electronic picture that explains the molecule's inherent stability and the subtle electronic effects of its functional groups.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methyl 1 4 Methylphenyl Butan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of 3-Methyl-1-(4-methylphenyl)butan-2-one provide a wealth of information for its structural verification. While specific experimental spectra for this exact compound are not widely published, a detailed interpretation can be reliably predicted based on established chemical shift principles and data from analogous compounds, such as 3-methyl-1-phenyl-2-butanone.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the p-methylphenyl group would appear as a pair of doublets in the aromatic region (typically δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the carbonyl group would resonate as a singlet at approximately δ 3.6-3.8 ppm. The methine proton (CH) of the isopropyl group is expected to be a septet around δ 2.8-3.0 ppm due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl moiety would appear as a doublet at approximately δ 1.1-1.2 ppm. Finally, the methyl group on the phenyl ring would produce a singlet in the upfield region, around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon (C=O) is the most deshielded, with a chemical shift anticipated in the range of δ 210-215 ppm. The aromatic carbons would appear in the δ 125-140 ppm region, with the ipso-carbons (the one attached to the butyl chain and the one with the methyl group) showing distinct shifts. The benzylic carbon (CH₂) would resonate around δ 50-55 ppm. The methine carbon of the isopropyl group is expected at approximately δ 40-45 ppm, and the diastereotopic methyl carbons of the isopropyl group would have a chemical shift near δ 18-20 ppm. The methyl carbon on the aromatic ring is anticipated around δ 21 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | ¹³C Chemical Shift (ppm, Predicted) |

| Isopropyl CH₃ | 1.15 | Doublet | 18.5 |

| Aromatic CH₃ | 2.32 | Singlet | 21.1 |

| Isopropyl CH | 2.90 | Septet | 41.5 |

| Benzylic CH₂ | 3.70 | Singlet | 52.0 |

| Aromatic CH | 7.15 | Doublet | 129.5 |

| Aromatic CH | 7.25 | Doublet | 129.8 |

| Aromatic C-CH₂ | - | - | 131.0 |

| Aromatic C-CH₃ | - | - | 137.0 |

| Carbonyl C=O | - | - | 213.0 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. Key correlations would be observed between the methine proton of the isopropyl group and the doublet of the isopropyl methyl protons. This would definitively link these two moieties. The aromatic protons would also show correlations to each other, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. For instance, the doublet in the ¹H NMR spectrum at ~1.15 ppm would correlate with the carbon signal at ~18.5 ppm in the ¹³C NMR spectrum, confirming this as the isopropyl methyl group. Similarly, the benzylic proton singlet would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the benzylic protons to the carbonyl carbon and the aromatic ipso-carbon. The isopropyl methine proton would show correlations to the carbonyl carbon and the isopropyl methyl carbons.

Application of NMR in Reaction Progress Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. For the synthesis of this compound, typically via a Friedel-Crafts acylation or similar methods, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Furthermore, quantitative NMR (qNMR) can be employed for the accurate assessment of the purity of the final product. By integrating the signals of the compound against a certified internal standard of known concentration, a precise and accurate purity value can be determined without the need for a specific reference standard of the analyte itself.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (molar mass: 176.25 g/mol ), electron ionization (EI) would likely be employed. nih.gov

The molecular ion peak ([M]⁺) would be observed at m/z 176. The fragmentation of this molecular ion is expected to follow predictable pathways for ketones. A prominent fragmentation would be the α-cleavage on either side of the carbonyl group.

Cleavage of the isopropyl group: Loss of an isopropyl radical (•CH(CH₃)₂) would result in a fragment ion at m/z 133, corresponding to [CH₃C₆H₄CH₂CO]⁺.

Cleavage of the p-methylbenzyl group: Loss of a p-methylbenzyl radical (•CH₂C₆H₄CH₃) would lead to the formation of an acylium ion at m/z 71, [COC(CH₃)₂]⁺.

McLafferty Rearrangement: While less likely due to the absence of a γ-hydrogen on a flexible chain, if any derivatives were to possess such a feature, this characteristic rearrangement would be a key fragmentation pathway.

Benzylic cleavage: A significant peak at m/z 105, corresponding to the p-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺), is also highly probable due to the stability of the benzylic carbocation. Further fragmentation of this ion could lead to a tropylium-type ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |

| 133 | [CH₃C₆H₄CH₂CO]⁺ | α-cleavage (loss of •CH(CH₃)₂) |

| 105 | [CH₃C₆H₄CH₂]⁺ | Benzylic cleavage |

| 71 | [COC(CH₃)₂]⁺ | α-cleavage (loss of •CH₂C₆H₄CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration, expected in the region of 1710-1725 cm⁻¹, which is characteristic of an aliphatic ketone. The aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹). The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed as strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

The presence of the aromatic ring would also give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range would be indicative of the 1,4-disubstitution pattern on the benzene ring.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080-3010 | C-H Stretch | Aromatic |

| 2970-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1725-1710 | C=O Stretch | Ketone |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=C Stretch | Aromatic Ring |

| 850-800 | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and revealing details about its conformation and intermolecular interactions.

To date, a published single-crystal X-ray structure for this compound has not been found in the common crystallographic databases. However, if suitable crystals could be grown, this technique would provide invaluable information. It would confirm the connectivity established by NMR and MS, and it would reveal the preferred conformation of the butanone chain relative to the p-methylphenyl group. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking interactions between the aromatic rings, which govern the solid-state architecture. For structurally similar compounds, X-ray diffraction has been instrumental in confirming molecular geometries and understanding packing forces. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy encompasses a set of techniques that are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. For a compound like this compound, which possesses a chiral center at the third carbon atom, these methods are indispensable for determining the enantiomeric purity of a sample and for assigning the absolute configuration (R or S) of its enantiomers. The primary techniques employed for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy.

It is important to note that a comprehensive search of scientific literature did not yield specific experimental or theoretical chiroptical data for this compound. Therefore, the following discussion is based on the established principles of how these techniques would be applied to this molecule.

Theoretical Framework and Applicability

The chirality of this compound arises from the tetrahedral carbon at the C3 position, which is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and the -(CO)-CH2-(p-tolyl) group. The two enantiomers of this compound are non-superimposable mirror images and will interact differently with plane-polarized and circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength. The ketone carbonyl group in this compound acts as a chromophore, and its electronic transitions are sensitive to the chiral environment. The n → π* electronic transition of the carbonyl group, which typically occurs in the 280-300 nm range, is expected to give rise to a distinct signal, known as a Cotton effect, in the CD spectrum.

The two enantiomers of this compound would exhibit CD spectra that are mirror images of each other; where one enantiomer shows a positive Cotton effect, the other will show a negative Cotton effect of equal magnitude. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture, having equal amounts of both enantiomers, will be CD silent. This principle allows for the quantitative determination of the enantiomeric purity of a sample by comparing its CD signal intensity to that of a standard of known enantiomeric purity.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic pattern, especially in the vicinity of an absorption band, which is also referred to as a Cotton effect. Similar to CD spectroscopy, the ORD curves of the two enantiomers of this compound would be mirror images.

Determination of Absolute Configuration

The absolute configuration of a chiral molecule can be determined by analyzing its chiroptical spectra. One approach involves the application of empirical rules, such as the Octant Rule for ketones. This rule correlates the sign of the Cotton effect of the carbonyl n → π* transition with the spatial arrangement of substituents in the octants surrounding the carbonyl group.

A more modern and reliable method involves the comparison of the experimental CD spectrum with spectra predicted by quantum chemical calculations. acs.org Theoretical CD spectra for both the (R)- and (S)-enantiomers of this compound can be calculated using methods such as time-dependent density functional theory (TD-DFT). The absolute configuration of the experimentally measured enantiomer is then assigned by matching its CD spectrum to one of the calculated spectra.

Illustrative Chiroptical Data

In the absence of experimental data for this compound, the following table provides a hypothetical illustration of the kind of data that would be expected from chiroptical measurements of its enantiomers.

Disclaimer: The data presented in this table is purely illustrative and not derived from experimental measurements.

| Property | (R)-3-Methyl-1-(4-methylphenyl)butan-2-one | (S)-3-Methyl-1-(4-methylphenyl)butan-2-one |

| Specific Rotation [α]D | Positive Value | Negative Value |

| CD (n → π transition)* | ||

| Wavelength (λmax) | ~290 nm | ~290 nm |

| Molar Ellipticity ([θ]) | Positive Cotton Effect | Negative Cotton Effect |

| ORD | ||

| Cotton Effect | Positive | Negative |

Applications As a Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

While specific examples of the direct incorporation of 3-Methyl-1-(4-methylphenyl)butan-2-one into the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The core structure, a substituted butanone, is a common feature in many pharmaceuticals and agrochemicals. For instance, analogs such as 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been investigated as potent inhibitors of monoamine uptake, highlighting the pharmaceutical relevance of this chemical scaffold.

The ketone functionality of this compound allows for a wide range of chemical transformations crucial for building molecular complexity. These reactions can include, but are not limited to:

Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones, which are precursors to α,β-unsaturated ketones.

Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond, enabling the extension of the carbon skeleton.

Mannich Reaction: Aminoalkylation to introduce nitrogen-containing functional groups, which are prevalent in alkaloids and other bioactive compounds.

Reduction: Conversion of the ketone to a secondary alcohol, introducing a new stereocenter and functional group for further elaboration.

These fundamental reactions pave the way for constructing more intricate molecular frameworks from this versatile building block.

Role in the Development of Novel Organic Synthons

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound can be conceptually broken down into several synthons, making it a valuable starting point for the development of novel synthetic strategies.

For example, the enolate derived from this compound can act as a nucleophilic synthon, capable of reacting with various electrophiles to form new carbon-carbon bonds. The reactivity of this enolate can be controlled by the choice of base and reaction conditions, allowing for regioselective and stereoselective transformations.

Furthermore, modifications of the parent molecule can lead to the generation of more specialized synthons. For instance, α-halogenation of the ketone would provide an electrophilic synthon at the α-position. The aromatic ring can also be functionalized through electrophilic aromatic substitution to introduce additional reactive handles, thereby expanding its utility as a versatile synthon.

The development of novel synthons from this compound is an active area of research, with the potential to streamline the synthesis of complex target molecules.

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The chemical structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

One of the most well-established methods for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with an appropriate reagent. While this compound is not a 1,4-dicarbonyl compound itself, it can be readily converted into one through various synthetic manipulations. For example, α-acylation of the ketone would generate the necessary 1,4-dicarbonyl precursor.

Furthermore, the ketone functionality can participate in condensation reactions with binucleophiles to form a variety of six-membered heterocycles. For instance, reaction with amidines or guanidines can lead to the formation of substituted pyrimidines , a class of compounds with a wide range of biological activities. Similarly, reaction with phenylhydrazine (B124118) under acidic conditions could potentially lead to the formation of indoles via the Fischer indole (B1671886) synthesis. The reaction of the ketone with anilines and an additional one-carbon unit could also be envisioned to produce quinolines .

Environmental Fate and Degradation Pathways of Butanone Compounds in Academic Research

Phototransformation Mechanisms in Various Media

Phototransformation, or photodegradation, is a critical process that influences the environmental persistence of organic compounds. This process involves the absorption of light energy, which can lead to the chemical alteration of the molecule. The phototransformation of 3-Methyl-1-(4-methylphenyl)butan-2-one can be considered in atmospheric and aquatic environments.

In the atmosphere, the primary phototransformation pathway for ketones is through photolysis and reaction with hydroxyl radicals (•OH). Ketones absorb ultraviolet radiation, which can lead to the cleavage of the molecule, often through Norrish Type I and Type II reactions. For an aryl alkyl ketone like this compound, Norrish Type I cleavage would involve the breaking of the bond between the carbonyl group and the adjacent carbon atoms, leading to the formation of various radical species. These radicals would then react further with atmospheric oxygen to form a variety of degradation products. The reaction with hydroxyl radicals is also a significant atmospheric sink for volatile organic compounds. The rate of this reaction is dependent on the structure of the compound and the concentration of hydroxyl radicals in the atmosphere.

In aqueous environments, the phototransformation of aromatic ketones can be influenced by the presence of dissolved organic matter (DOM), which can act as a photosensitizer. DOM can absorb sunlight and transfer the energy to the ketone, leading to its degradation. Additionally, reactive oxygen species, such as singlet oxygen and hydroxyl radicals, generated by the photoexcitation of DOM, can also contribute to the degradation of the compound. The photolysis of aryl alkyl ketones in water can lead to the formation of a variety of products, including carboxylic acids, aldehydes, and smaller aromatic compounds, resulting from the cleavage of the ketone structure.

Table 8.1: Atmospheric Reaction Rate Coefficients for Selected Ketones with OH Radicals

| Compound | Rate Coefficient (cm³/molecule·s) | Atmospheric Lifetime |

|---|---|---|

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ copernicus.org | ~4.2 hours |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ copernicus.org | ~3.4 hours |

Note: The atmospheric lifetime is calculated assuming an average hydroxyl radical concentration of 2 x 10⁶ molecules/cm³.

Biodegradation Pathways and Microbial Metabolism Studies

Biodegradation is a key process in the removal of organic compounds from the environment, mediated by the metabolic activities of microorganisms. The structural features of this compound, including an aromatic ring, a ketone functional group, and a branched alkyl chain, suggest that its biodegradation would involve a series of enzymatic reactions.

A probable initial step in the microbial degradation of this compound is the oxidation of the ketone group. A well-documented pathway for the oxidation of ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). acs.orgharvard.eduresearchgate.netrsc.org This reaction would insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. For this compound, this would likely result in the formation of 4-methylbenzyl 2-methylpropanoate. This ester would then be susceptible to hydrolysis by esterases, yielding 4-methylbenzyl alcohol and isobutyric acid.

Following the initial breakdown, the resulting aromatic and aliphatic fragments would be further metabolized through established pathways. 4-Methylbenzyl alcohol would likely be oxidized to 4-methylbenzaldehyde (B123495) and then to p-toluic acid. The aromatic ring of p-toluic acid would then undergo ring-opening reactions, typically initiated by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways such as the Krebs cycle. The isobutyric acid, a branched-chain fatty acid, would be metabolized through pathways common for such compounds, ultimately being converted to intermediates of central metabolism.

The presence of a branched alkyl chain in this compound may influence its biodegradability. Highly branched structures can sometimes be more resistant to microbial degradation compared to their linear counterparts. However, microorganisms have evolved diverse enzymatic capabilities to handle such structures. For instance, the degradation of branched alkylphenols has been shown to proceed via oxidation of the alkyl chain. researchgate.net

Table 8.2: Plausible Intermediates in the Biodegradation of this compound

| Step | Proposed Intermediate | Enzymatic Process |

|---|---|---|

| 1 | 4-Methylbenzyl 2-methylpropanoate | Baeyer-Villiger Monooxygenase |

| 2 | 4-Methylbenzyl alcohol and Isobutyric acid | Esterase |

| 3 | 4-Methylbenzaldehyde | Alcohol Dehydrogenase |

| 4 | p-Toluic acid | Aldehyde Dehydrogenase |

| 5 | Dihydroxylated aromatic intermediates | Dioxygenase |

Conclusion and Future Directions in 3 Methyl 1 4 Methylphenyl Butan 2 One Research

Summary of Key Academic Findings and Contributions

A comprehensive review of the scientific literature reveals a significant lack of dedicated research on 3-Methyl-1-(4-methylphenyl)butan-2-one. Its existence is confirmed in chemical databases, which provide foundational information regarding its molecular structure and basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| IUPAC Name | This compound |

| Molar Mass | 176.25 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)C(C)C |

This data is compiled from publicly available chemical databases.

Spectroscopic data, including ¹³C NMR and Infrared (IR) spectra, are available and serve as a crucial reference for its identification. nih.gov However, beyond these fundamental data points, there is a conspicuous absence of peer-reviewed studies detailing its synthesis, reactivity, or potential applications. While research exists on structurally similar compounds, such as positional isomers and derivatives with different functional groups, these findings cannot be directly extrapolated to this compound. The unique positioning of the methyl group on the butanone chain and the p-tolyl substituent likely imparts distinct steric and electronic properties that merit specific investigation.

Identification of Remaining Research Challenges and Knowledge Gaps

The primary challenge in the study of this compound is the foundational lack of information. This overarching gap can be broken down into several key areas where research is needed:

Synthesis and Characterization: There are no published, optimized, and high-yield synthetic routes specifically for this compound. While general ketone synthesis methods could theoretically be adapted, the specific challenges and efficiencies of such routes for this particular structure remain unexplored. A thorough characterization using a full suite of modern analytical techniques (e.g., ¹H NMR, Mass Spectrometry, X-ray crystallography) is also absent from the academic record.

Chemical Reactivity: The reactivity of the carbonyl group and the adjacent chiral center (if applicable in enantioselective studies) has not been investigated. Understanding its behavior in fundamental organic reactions, such as reductions, oxidations, and nucleophilic additions, is essential for its potential use as a chemical intermediate.

Biological Activity: The biological profile of this compound is entirely unknown. Many ketones and aromatic compounds exhibit a range of biological effects, but without any screening or targeted studies, the potential of this compound in pharmacology or agrochemistry remains a matter of pure speculation.

Physical and Material Properties: Detailed investigation into its physical properties beyond the basic data is lacking. This includes properties such as its boiling point, melting point, solubility in various solvents, and thermal stability, all of which are critical for any practical application.

Prospective Avenues for Future Academic and Methodological Development

The significant knowledge gaps surrounding this compound present a fertile ground for future research. The following avenues represent logical and potentially fruitful lines of inquiry:

Development of Efficient Synthetic Methodologies: A primary focus should be the development and optimization of synthetic pathways to this compound. This could involve exploring various catalytic systems, reaction conditions, and starting materials to establish a reliable and scalable method of production. Comparative studies of different synthetic strategies would be of high academic value.

Computational and Spectroscopic Studies: In conjunction with synthetic efforts, detailed computational modeling could predict the compound's conformational preferences, electronic structure, and spectroscopic signatures. These theoretical findings can then be validated against thorough experimental spectroscopic analysis, providing a deep understanding of its molecular properties.

Exploration of Chemical Reactivity and Catalytic Potential: A systematic investigation of the compound's reactivity could uncover its potential as a building block in organic synthesis. Furthermore, its structure suggests it could be explored as a ligand in catalysis or as a substrate in stereoselective reactions, warranting investigation into its coordination chemistry and performance in asymmetric synthesis.

Screening for Biological Activity: A broad-based screening of this compound against various biological targets would be a critical step in identifying any potential therapeutic or other bio-applications. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities, among others. The structural motifs present in the molecule provide a rationale for such exploratory screening.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-1-(4-methylphenyl)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or ketone alkylation. For optimization:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to improve acylation efficiency .

- Temperature Control : Monitor exothermic reactions (e.g., 0–5°C for ketone stabilization) .

- Yield Analysis : Use HPLC or GC-MS to quantify purity and adjust stoichiometric ratios (e.g., aryl substrate:acylating agent = 1:1.2) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer :

- NMR : Look for δ 2.1–2.3 ppm (ketone carbonyl adjacent to methyl group) and δ 7.2–7.4 ppm (aromatic protons from 4-methylphenyl) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) confirms ketone functionality .

- Mass Spectrometry : Molecular ion peak at m/z 176 (C₁₂H₁₆O⁺) and fragment ions at m/z 119 (loss of C₃H₇) .

Q. What preliminary in vitro assays are recommended to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against trypanothione reductase (TR) using NADPH depletion assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

- Solubility Testing : Measure logP values via shake-flask method to guide dosing in follow-up studies .

Advanced Research Questions

Q. How to design experiments to investigate the inhibition mechanism of trypanothione reductase (TR) by this compound?

- Methodological Answer :

- Kinetic Studies : Perform steady-state kinetics with varying NADPH/substrate concentrations to determine inhibition type (competitive/uncompetitive) .

- Docking Simulations : Use AutoDock Vina to model binding interactions, focusing on TR’s active-site cysteine residues .

- Mutagenesis : Engineer TR mutants (e.g., C52A) to validate hypothesized binding regions via activity loss .

Q. How to address discrepancies in NMR data when synthesizing structural analogs?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 40°C .

- Isotopic Labeling : Synthesize ¹³C-labeled ketone derivatives to track coupling patterns in crowded regions .

- Comparative Analysis : Cross-reference with analogs (e.g., 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one) to identify substituent-induced shifts .

Q. What computational methods predict the compound’s interaction with biological targets beyond TR?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features for GPCR or kinase targets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in membrane-bound proteins (e.g., cytochrome P450) .

- ADMET Prediction : Employ SwissADME to estimate blood-brain barrier penetration and metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.